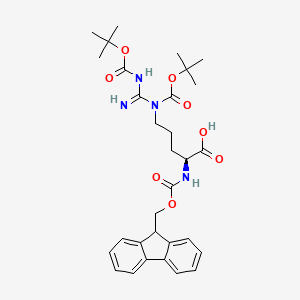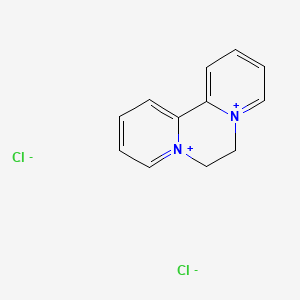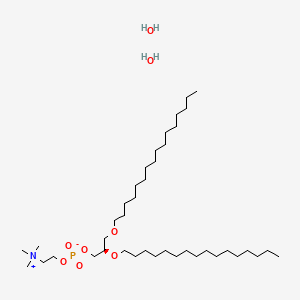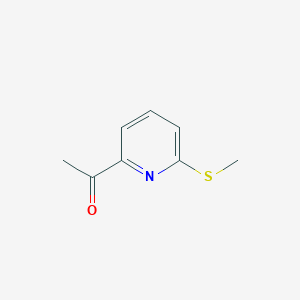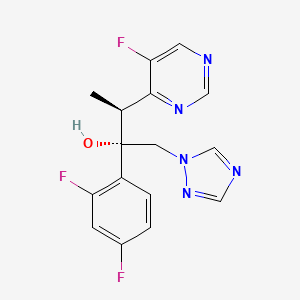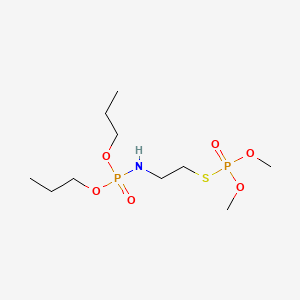
Phosphorothioic acid, O,O-dimethyl S-(O',O'-dipropylphosphoramido)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorothioic acid, O,O-dimethyl S-(O’,O’-dipropylphosphoramido)ethyl ester is an organophosphorus compound known for its applications in various fields, including agriculture and chemical research. This compound is characterized by the presence of both phosphorothioate and phosphoramido groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphorothioic acid, O,O-dimethyl S-(O’,O’-dipropylphosphoramido)ethyl ester typically involves the reaction of phosphorothioic acid derivatives with appropriate alkylating agents. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Phosphorothioic acid, O,O-dimethyl S-(O’,O’-dipropylphosphoramido)ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioate oxides.
Reduction: Reduction reactions can convert the phosphorothioate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus center, leading to the formation of different phosphorothioate esters.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alcohols, amines, thiols.
Major Products Formed
The major products formed from these reactions include various phosphorothioate derivatives, phosphine oxides, and substituted phosphorothioate esters, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Phosphorothioic acid, O,O-dimethyl S-(O’,O’-dipropylphosphoramido)ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use as a therapeutic agent due to its unique chemical properties.
Industry: Utilized in the formulation of pesticides and insecticides due to its effectiveness against various pests.
Mecanismo De Acción
The mechanism of action of phosphorothioic acid, O,O-dimethyl S-(O’,O’-dipropylphosphoramido)ethyl ester involves the interaction with molecular targets such as enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, leading to the disruption of normal biochemical processes. The phosphorothioate group plays a crucial role in this inhibitory activity by forming stable complexes with the enzyme’s active site residues.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphorothioic acid, O,O-dimethyl S-(2-(methylthio)ethyl) ester
- Phosphorothioic acid, O-(6-ethoxy-2-ethyl-4-pyrimidinyl) O,O-dimethyl ester
- Phosphorodithioic acid, O,O-diethyl ester
Uniqueness
Phosphorothioic acid, O,O-dimethyl S-(O’,O’-dipropylphosphoramido)ethyl ester is unique due to its dual functional groups, which provide a combination of reactivity and stability not commonly found in other organophosphorus compounds. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its effectiveness in various applications.
Propiedades
Número CAS |
23497-05-4 |
|---|---|
Fórmula molecular |
C10H25NO6P2S |
Peso molecular |
349.32 g/mol |
Nombre IUPAC |
2-dimethoxyphosphorylsulfanyl-N-dipropoxyphosphorylethanamine |
InChI |
InChI=1S/C10H25NO6P2S/c1-5-8-16-18(12,17-9-6-2)11-7-10-20-19(13,14-3)15-4/h5-10H2,1-4H3,(H,11,12) |
Clave InChI |
KIVDJMSXOULQGV-UHFFFAOYSA-N |
SMILES canónico |
CCCOP(=O)(NCCSP(=O)(OC)OC)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z,9Z)-3,6,10-trimethyl-7,8,11,11a-tetrahydro-4H-cyclodeca[b]furan-2-one](/img/structure/B13816927.png)
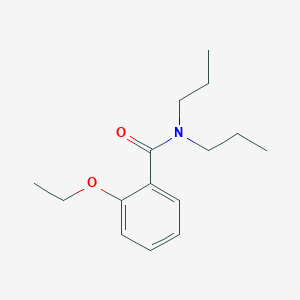
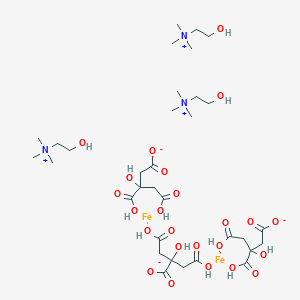
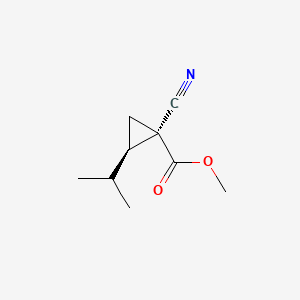
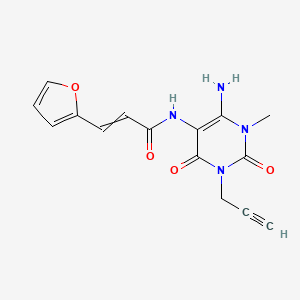
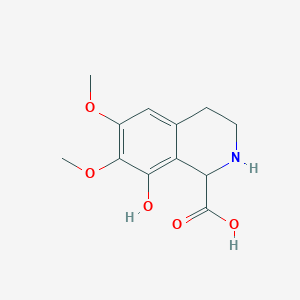
![N-[9-[(2R,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-6-chloropurin-2-yl]acetamide](/img/structure/B13816969.png)

